Comprehensive 1H and 13C NMR Spectral Assignments for Allyl-4,6-O-benzylidene-β-D-glucopyranoside: A Technical Guide
Comprehensive 1H and 13C NMR Spectral Assignments for Allyl-4,6-O-benzylidene-β-D-glucopyranoside: A Technical Guide
Introduction & Conformational Mechanics
Allyl-4,6-O-benzylidene-β-D-glucopyranoside is a critical, conformationally restricted building block utilized extensively in complex carbohydrate synthesis and drug development [4]. The installation of the 4,6-O-benzylidene acetal locks the glucopyranose ring into a rigid 4C1 chair conformation. This structural rigidity is paramount: it prevents ring flipping and enforces a strict trans-diaxial geometry (dihedral angles ≈180∘ ) between the axial protons (H-1 through H-5).
As a Senior Application Scientist, understanding this conformational lock is the first step in spectral interpretation. The trans-diaxial arrangement dictates that the scalar coupling constants ( 3JH,H ) across the entire spin system will be uniformly large (8.0–10.5 Hz) [3]. This predictable causality allows us to build a self-validating NMR assignment protocol, moving beyond empirical guesswork to definitive structural proof.
Self-Validating NMR Acquisition Protocol
To ensure absolute trustworthiness in spectral assignment, relying solely on 1D 1 H NMR is insufficient due to severe signal overlap in the 3.3–4.0 ppm region (the "carbohydrate bulk"). We must employ a multi-dimensional workflow to unambiguously map every atom.
Standard Operating Procedure: High-Resolution NMR Acquisition
Step 1: Solvent Purification (Critical Causality)
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Action: Pass deuterated chloroform (CDCl 3 ) through a short pad of basic alumina immediately prior to use.
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Causality: Chloroform naturally degrades over time to produce trace phosgene and DCl. The 4,6-O-benzylidene acetal is highly acid-labile. Trace acid will catalyze its hydrolysis during the NMR experiment, leading to spectral contamination and loss of the conformational lock.
Step 2: Sample Preparation
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Action: Dissolve 15–20 mg of the purified analyte in 0.6 mL of the neutralized CDCl 3 . Add 0.03% v/v Tetramethylsilane (TMS) as the internal zero-point reference. Transfer to a high-quality 5 mm NMR tube.
Step 3: 1D 1 H and 13 C Acquisition Parameters
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1 H NMR (400 MHz+): Use a 30° pulse angle and a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the highly mobile allyl protons.
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13 C NMR (100 MHz+): Set D1 to a minimum of 3–5 seconds.
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Causality: The quaternary ipso-aromatic carbon and the isolated acetal carbon lack attached protons to facilitate dipole-dipole relaxation, resulting in exceptionally long T1 relaxation times. A standard 1-second D1 will cause these diagnostic peaks to vanish into the baseline noise.
Step 4: 2D Correlation Setup
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COSY ( 1 H- 1 H): Set up with 256 increments in t1 to resolve the complex J -couplings of the glucopyranose ring.
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HSQC ( 1 H- 13 C): Optimize for 1JC,H=145 Hz to map direct carbon-proton attachments.
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HMBC ( 1 H- 13 C): Optimize for long-range nJC,H=8 Hz. This provides the ultimate validation step, proving the connectivity of the aglycone and protecting groups to the core sugar ring.
2D NMR Workflow Diagram
Logical workflow for the self-validating NMR spectral assignment of carbohydrate derivatives.
Spectral Assignment & Mechanistic Causality
1 H NMR Spectral Assignment
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The Anomeric Proton (H-1): Appears as a distinct doublet in the downfield region (~4.45 ppm). The coupling constant ( J1,2≈7.8 Hz) is the definitive proof of the β -glycosidic linkage[3]. An α -linkage would exhibit a much smaller equatorial-axial coupling ( J1,2≈3.7 Hz).
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The Benzylidene Acetal: The acetal proton (PhCH) is highly deshielded by the two adjacent oxygen atoms and the phenyl ring, appearing as a sharp, diagnostic singlet at ~5.52 ppm [1]. It is a singlet because the acetal carbon is quaternary with respect to the rest of the sugar ring.
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The Allyl Aglycone: The allyl group presents a classic spin system. The internal alkene proton (-CH=) appears as a complex multiplet at ~5.95 ppm. The terminal alkene protons (=CH 2 ) appear as two distinct doublets of multiplets around 5.32 and 5.22 ppm due to cis ( J≈10.4 Hz) and trans ( J≈17.2 Hz) couplings [2].
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The Glucopyranosyl Ring: Using the COSY spectrum, we "walk" the spin system starting from H-1. H-1 couples to H-2 (~3.45 ppm), which couples to H-3 (~3.65 ppm), and so forth. H-6a and H-6b are diastereotopic and split into a doublet of doublets (~4.35 ppm) and a triplet (~3.80 ppm) due to geminal coupling and differential shielding within the rigid dioxane-like acetal ring.
13 C NMR Spectral Assignment & Heteronuclear Mapping
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Acetal and Anomeric Carbons: The 13 C spectrum features two highly diagnostic peaks in the 101–102 ppm region. The anomeric carbon (C-1) resonates at ~101.5 ppm, while the benzylidene acetal carbon resonates at ~101.9 ppm[1]. HMBC cross-peaks from the PhCH proton to C-4 and C-6 definitively validate the acetal assignment.
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Ring Carbons: C-4 is significantly deshielded (~80.5 ppm) compared to an unprotected sugar because it is directly incorporated into the acetal ring, altering its electronic environment. The remaining ring carbons (C-2, C-3, C-5) cluster between 66 and 75 ppm and are unambiguously assigned via HSQC mapping from their corresponding protons.
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Allyl and Aromatic Carbons: The allyl alkene carbons appear at ~133.8 ppm (-CH=) and ~117.5 ppm (=CH 2 ) [2]. The phenyl ring carbons show the characteristic ipso (~137.2 ppm), ortho/meta (~128–129 ppm), and para (~126.2 ppm) shifts.
Quantitative Data Presentation
Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl 3 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants ( J , Hz) | Integration |
| H-1 (Anomeric) | 4.45 | d | 7.8 | 1H |
| H-2 | 3.45 | dd | 7.8, 9.0 | 1H |
| H-3 | 3.65 | t | 9.0 | 1H |
| H-4 | 3.55 | t | 9.0 | 1H |
| H-5 | 3.40 | td | 9.0, 4.5 | 1H |
| H-6a | 4.35 | dd | 10.5, 4.5 | 1H |
| H-6b | 3.80 | t | 10.5 | 1H |
| PhCH (Acetal) | 5.52 | s | - | 1H |
| Allyl -OCH 2 - | 4.38, 4.15 | m, m | - | 2H |
| Allyl -CH= | 5.95 | m | - | 1H |
| Allyl =CH 2 | 5.32, 5.22 | dq, dq | 17.2, 10.4 | 2H |
| Aromatic (Ph) | 7.35 – 7.50 | m | - | 5H |
Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl 3 )
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment Rationale (2D Validation) |
| PhCH (Acetal) | 101.9 | CH | HMBC cross-peaks to C-4, C-6 |
| C-1 (Anomeric) | 101.5 | CH | HSQC to H-1; HMBC from Allyl -OCH 2 - |
| C-4 | 80.5 | CH | Deshielded by acetal ring; HSQC to H-4 |
| C-3 | 74.5 | CH | HSQC to H-3 |
| C-2 | 73.2 | CH | HSQC to H-2 |
| Allyl -OCH 2 - | 70.2 | CH 2 | HSQC to 4.38/4.15 ppm |
| C-6 | 68.8 | CH 2 | HSQC to H-6a/H-6b; HMBC from PhCH |
| C-5 | 66.5 | CH | HSQC to H-5 |
| Allyl -CH= | 133.8 | CH | Alkene region |
| Allyl =CH 2 | 117.5 | CH 2 | Alkene region |
| Ph (ipso) | 137.2 | C (quat) | Long T1 relaxation; HMBC from PhCH |
| Ph (o, m, p) | 126.2 – 129.2 | CH | Aromatic region |
References
- Regioselective Alkylation of Carbohydrates and Diols - Supporting Inform
- Solid-Phase Synthesis of a Branched Hexasaccharide Using a Highly Efficient Synthetic Strategy - The Journal of Organic Chemistry (ACS)
- Assignment of 1H-NMR spectra - Hebrew University of Jerusalem
- ALLYL-4,6-O-BENZYLIDENE-BETA-D-GLUCOPYRANOSIDE - NextSDS
